2-Ethoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
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Overview
Description
2-Ethoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is an organic compound with the molecular formula C13H20BNO5. This compound is notable for its inclusion of a boronic ester group, which is often utilized in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
The synthesis of 2-Ethoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine typically involves the borylation of a pyridine derivative. One common method includes the reaction of 2-ethoxy-3-nitropyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronic ester .
Chemical Reactions Analysis
2-Ethoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: The compound can be used to synthesize biologically active molecules, which can be further studied for their potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-Ethoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine primarily involves its ability to participate in coupling reactions. The boronic ester group can form a complex with a palladium catalyst, which then facilitates the formation of a carbon-carbon bond with an aryl or vinyl halide. This process is crucial in the synthesis of various organic compounds .
Comparison with Similar Compounds
Similar compounds to 2-Ethoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine include:
- 2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Isopropoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
These compounds share the boronic ester group but differ in their substituents on the pyridine ring, which can affect their reactivity and applications .
Properties
Molecular Formula |
C13H19BN2O5 |
---|---|
Molecular Weight |
294.11 g/mol |
IUPAC Name |
2-ethoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C13H19BN2O5/c1-6-19-11-10(16(17)18)7-9(8-15-11)14-20-12(2,3)13(4,5)21-14/h7-8H,6H2,1-5H3 |
InChI Key |
PJMPWIVLIONLAM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OCC)[N+](=O)[O-] |
Origin of Product |
United States |
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